molecular formula C8H6N2S3 B1677276 Oltipraz CAS No. 64224-21-1

Oltipraz

Cat. No. B1677276
CAS RN: 64224-21-1
M. Wt: 226.3 g/mol
InChI Key: CKNAQFVBEHDJQV-UHFFFAOYSA-N
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Description

Oltipraz is an organosulfur compound that belongs to the dithiolethione class . It acts as a schistosomicide and has been shown in rodent models to inhibit the formation of cancers in various organs . It has been used in trials studying the treatment and prevention of Lung Cancer, Liver Fibrosis, Liver Cirrhosis, and Non-alcoholic Fatty Liver Disease .


Synthesis Analysis

Oltipraz is a synthetic dithiolethione with an antisteatotic effect by inhibiting the activity of liver X receptor alpha (LXR-a) . Recent studies demonstrated the disruptive role of oltipraz on LXR-a-dependent lipogenesis in hepatocytes and a high-fat diet mouse model .


Molecular Structure Analysis

Oltipraz belongs to the class of organic compounds known as pyrazines. These are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .


Chemical Reactions Analysis

Oltipraz has been shown to protect mice from acetaminophen-induced liver injury in a dose-dependent manner . It does not alter hepatic glutathione (GSH) content or glutamate cysteine ligase (GCL) expression in control mice, indicating that its hepatoprotective effect is not due to changes in basal GSH levels .


Physical And Chemical Properties Analysis

The molecular formula of Oltipraz is C8H6N2S3, and its molecular weight is 226.34 g/mol .

Scientific Research Applications

Cancer Chemoprotection

Oltipraz, originally an antischistosomal drug, has been evaluated for its potential as a chemoprotective agent against various cancers. Research has shown its efficacy in inhibiting carcinogenesis in models for breast, bladder, liver, forestomach, colon, tracheal, lung, and skin cancer. Its action is primarily through the induction of electrophile detoxication enzymes, affecting the metabolism and disposition of chemical carcinogens (Helzlsouer & Kensler, 1993).

Obesity and Insulin Resistance Prevention

A study on mice indicated that Oltipraz, by activating the nuclear respiratory factor 2 alpha subunit (NRF2), can prevent insulin resistance and obesity induced by a high-fat diet. This was demonstrated through its effects on body weight, fat content, glucose disposal, insulin signaling, metabolic profiles, and endogenous NRF2 functional status (Yu et al., 2011).

Chemoprevention Trials

Oltipraz was subjected to a randomized, placebo-controlled chemoprevention trial in Qidong, China, to evaluate its efficacy in reducing levels of aflatoxin biomarkers in participants at high risk of hepatocellular carcinoma. This trial aimed to establish a dose and schedule for oltipraz that would be effective for chemoprevention (Zhang et al., 1997).

Non-alcoholic Fatty Liver Disease Treatment

Oltipraz has been investigated for its efficacy and safety in patients with non-alcoholic fatty liver disease. Its role as a liver X receptor alpha-inhibitory dithiolethione was highlighted, with studies demonstrating its antisteatotic effect by inhibiting the activity of this receptor (Kim et al., 2017).

Mitochondrial Function and Apoptosis

Oltipraz and other 1,2-dithiole-3-thione congeners were found to inhibit mitochondrial dysfunction and apoptosis induced by arachidonic acid and iron. This protective effect was linked to the activation of AMP-activated protein kinase (AMPK) and could have implications for preventing insulin resistance and other metabolic disorders (Shin & Kim, 2009).

Safety And Hazards

Oltipraz is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It may cause respiratory irritation . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-methyl-5-pyrazin-2-yldithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNAQFVBEHDJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SSC1=S)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021079
Record name Oltipraz
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oltipraz

CAS RN

64224-21-1
Record name Oltipraz
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Record name Oltipraz [INN]
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Record name Oltipraz
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Record name Oltipraz
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Record name Oltipraz
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Record name Oltipraz
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Record name Oltipraz
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Record name OLTIPRAZ
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Record name Oltipraz
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,570
Citations
AB Benson III - Journal of Cellular Biochemistry, 1993 - Wiley Online Library
… daily doses of oltipraz at 125 mg or 250 mg. The maximum tolerated dose of oltipraz was 125 … In another Phase I study, a single oral dose of oltipraz was given to normal volunteers at …
Number of citations: 108 onlinelibrary.wiley.com
ML Clapper - Pharmacology & therapeutics, 1998 - Elsevier
… safety of oltipraz and its ability to modulate surrogate endpoint biomarkers in humans. … effects of oltipraz exposure. Although the precise mechanism by which oltipraz inhibits tumor …
Number of citations: 106 www.sciencedirect.com
SG Kim, YM Kim, JY Choi, JY Han… - Journal of Pharmacy …, 2011 - academic.oup.com
Objectives Oltipraz, a cancer chemopreventive agent, has an anticirrhotic effect in animals. A phase II trial was designed to investigate the preliminary efficacy of oltipraz therapy in liver …
Number of citations: 39 academic.oup.com
TW Kensler, KJ Helzlsouer - Journal of cellular biochemistry, 1995 - Wiley Online Library
… To directly test the cancer chemoprotective activity of oltipraz, Wattenberg and Bueding [ll] examined the capacity of oltipraz to inhibit carcinogen-induced neoplasia in mice. Oltipraz …
Number of citations: 102 onlinelibrary.wiley.com
J Weerachayaphorn, Y Luo, A Mennone, CJ Soroka… - Journal of …, 2014 - Elsevier
… treated with oltipraz than in control mice, suggesting that liver necrosis in oltipraz-treated … Oltipraz treatment in BDL mice enhanced α-smooth muscle actin expression, consistent with …
Number of citations: 49 www.sciencedirect.com
SG Kim, YM Kim, YH Choi, MG Lee… - Clinical …, 2010 - Wiley Online Library
… efficacy of oltipraz, and given its other beneficial effects, we attempted to assess the clinical safety and pharmacokinetics of oltipraz in patients, with the aim of developing oltipraz as a …
Number of citations: 26 ascpt.onlinelibrary.wiley.com
K Wook Kang, Y Gyoon Kim, M Kyong Cho… - The FASEB …, 2002 - Wiley Online Library
… that oltipraz exerts chemopreventive effects against chemical carcinogenesis. We report here that oltipraz … We also reveal that activation of CCAAT/enhancer binding protein by oltipraz …
Number of citations: 106 faseb.onlinelibrary.wiley.com
WJ Chi, SL Doong, SY Lin-Shiau, CW Boone… - …, 1998 - academic.oup.com
… Therefore, we tested the possibility of oltipraz blocking HBV … of oltipraz to block production of HBV in HepG2 cells transfected with HBV DNA in vitro. Results indicated that oltipraz had a …
Number of citations: 43 academic.oup.com
W Kim, BG Kim, JS Lee, CK Lee… - Alimentary …, 2017 - Wiley Online Library
Background Oltipraz is a synthetic dithiolethione with an antisteatotic effect by inhibiting the activity of liver X receptor alpha ( LXR ‐α). Recent studies demonstrated the disruptive role of …
Number of citations: 70 onlinelibrary.wiley.com
E Gupta, OI Olopade, MJ Ratain, R Mick… - Clinical cancer research …, 1995 - AACR
… of subjects receiving 100 mg and 125 mg oltipraz. Induction was observed in both dose … of oltipraz and that of GSH or GST. We also observed a linear correlation between oltipraz Cmax …
Number of citations: 77 aacrjournals.org

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